molecular formula C11H17ClFN5 B15113262 1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine

1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine

カタログ番号: B15113262
分子量: 273.74 g/mol
InChIキー: YVQFWVZGROGXMR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine features a bifunctional pyrazole-based structure. The first pyrazole ring is substituted at the 1-position with a 2-fluoroethyl group (-CH2CH2F), while the methanamine bridge connects to a second pyrazole ring substituted with a methyl group at the 1-position and a methylene group at the 4-position.

特性

分子式

C11H17ClFN5

分子量

273.74 g/mol

IUPAC名

1-[1-(2-fluoroethyl)pyrazol-3-yl]-N-[(1-methylpyrazol-4-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C11H16FN5.ClH/c1-16-9-10(7-14-16)6-13-8-11-2-4-17(15-11)5-3-12;/h2,4,7,9,13H,3,5-6,8H2,1H3;1H

InChIキー

YVQFWVZGROGXMR-UHFFFAOYSA-N

正規SMILES

CN1C=C(C=N1)CNCC2=NN(C=C2)CCF.Cl

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine typically involves the reaction of 1-(2-fluoroethyl)-1H-pyrazole with N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine. The reaction is usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient production of the compound while maintaining strict quality control measures to ensure consistency and safety.

化学反応の分析

Types of Reactions

1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

科学的研究の応用

The compound 1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine is a synthetic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms. This specific compound is characterized by two distinct pyrazole rings, each substituted with different alkyl groups, giving it unique chemical properties. The molecular formula is C11H17ClFN5, and it has a molecular weight of approximately 287.76 g/mol.

Scientific Research Applications

Research indicates that pyrazole derivatives, including 1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine, exhibit a range of biological activities. Studies on the interactions of this compound with biological targets are crucial for understanding its potential therapeutic effects. These interaction studies typically involve assessing the compound's binding affinity, its effects on enzyme activity, and its impact on cell signaling pathways.

The unique structure of 1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine suggests several potential applications:

  • Medicinal Chemistry The presence of a fluorinated ethyl group and a methyl-substituted pyrazole enhances its chemical properties, making it a subject of interest in medicinal chemistry.
  • Agricultural Science Its potential use in crop protection is being explored.
  • Material Science This compound may be useful in the development of new materials.

The uniqueness of 1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine lies in its dual pyrazole structure with distinct alkyl substitutions. This structural feature may confer unique chemical and biological properties, making it a valuable compound for various applications not fully realized by simpler analogs.

作用機序

The mechanism of action of 1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

類似化合物との比較

Structural Analogues and Substituent Effects

The table below compares the target compound with structurally related molecules, emphasizing substituent variations, fluorine content, and molecular properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Fluorine Atoms Key Data/Notes References
Target: 1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine C12H17FN6* ~264.3 - 2-Fluoroethyl (C2H4F) on pyrazole-1
- Methylpyrazole-4-CH2 linkage
1 Hypothetical formula based on structural analogs; fluorine enhances lipophilicity and stability.
N-((4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)methanamine (3f) C17H14FN3 279.31 - Phenyl and 4-fluorophenyl groups
- Methanamine bridge
1 IR: 1661 cm⁻¹ (C=N); 1H NMR: δ 8.71 (–CH=N), 7.22–7.85 (Ar-H); Elemental analysis matches .
1-(1-Isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine C12H19N5 233.31 - Isopropyl on pyrazole-1
- Pyrrole-CH2 linkage
0 Pyrrole introduces aromatic π-system; no fluorine substituents.
N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine hydrochloride C11H18ClFN6 (salt form) 305.76 - 2-Fluoroethyl on pyrazole-1
- Ethyl/methyl on second pyrazole
- HCl salt
1 Hydrochloride salt improves solubility; pyrazole-4-amine linkage differs from methanamine bridge.
1-(2-Furyl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}methanamine C11H13F3N3O 260.24 - Trifluoroethyl (-CF2CF3)
- Furyl ring
3 Trifluoroethyl increases electronegativity; furyl introduces oxygen heteroatom.
1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-N-(4-methoxybenzyl)methanamine C13H16F2N3O 283.29 - Difluoromethyl (-CF2H)
- 4-Methoxybenzyl
2 Methoxybenzyl enhances aromatic interactions; difluoromethyl offers steric bulk.
1-[1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine C12H18F2N6 296.31 - 2,2-Difluoroethyl
- 1,5-Dimethylpyrazole
2 Difluoroethyl increases hydrophobicity; dimethylpyrazole adds steric hindrance.

Note: The target compound’s molecular formula is inferred from structural analogs due to absence of direct evidence.

Key Observations

Fluorine Substitution: The target compound’s single fluorine atom (2-fluoroethyl) balances lipophilicity and metabolic stability. Fluorine-free analogs (e.g., ) rely on other substituents (e.g., isopropyl, pyrrole) for hydrophobic interactions.

Heterocyclic Variations :

  • Pyrazole rings dominate, but substitutions with pyrrole () or furan () alter electronic properties and hydrogen-bonding capacity.
  • Methylpyrazole groups (target, ) enhance steric bulk compared to phenyl () or benzyl () substituents.

Physicochemical Properties: Hydrochloride salts () improve aqueous solubility, whereas free bases (target, ) may require formulation adjustments.

生物活性

The compound 1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine is a synthetic pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features two distinct pyrazole rings with various alkyl substitutions, which contribute to its unique chemical properties. Its molecular formula is C11H17ClFN5C_{11}H_{17}ClFN_5 with a molecular weight of approximately 273.74 g/mol . The presence of a fluorinated ethyl group enhances its reactivity and potential interactions with biological targets.

Property Value
Molecular FormulaC11H17ClFN5C_{11}H_{17}ClFN_5
Molecular Weight273.74 g/mol
Structural FeaturesDual pyrazole rings

Anticancer Activity

Research has shown that pyrazole derivatives exhibit significant anticancer properties. For instance, studies indicate that compounds with structural similarities to our target compound can inhibit cancer cell proliferation. A notable study reported the IC50 values of certain pyrazole derivatives against various cancer cell lines, demonstrating their potential as anticancer agents .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory activities. The modulation of inflammatory pathways can be attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Compounds similar to our target have shown promising results in reducing inflammation in preclinical models .

Antimicrobial Properties

The antimicrobial activity of fluorinated pyrazole derivatives has been documented extensively. For example, fluorinated compounds have demonstrated efficacy against various bacterial and fungal strains, suggesting their potential utility in developing new antimicrobial agents . The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Neuroprotective Effects

Some studies have highlighted the neuroprotective effects of pyrazole derivatives, particularly in models of neurodegenerative diseases. The inhibition of acetylcholinesterase (AChE) activity is a common mechanism through which these compounds exert their effects, potentially benefiting conditions such as Alzheimer's disease .

Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of various pyrazole derivatives on MCF-7 breast cancer cells. The results indicated that certain analogs exhibited IC50 values as low as 0.08 µM, comparable to established chemotherapeutics . The dual pyrazole structure in our compound may enhance its interaction with cellular targets involved in cancer progression.

Study 2: Anti-inflammatory Activity

In vivo studies demonstrated that specific pyrazole derivatives significantly reduced inflammation in animal models by inhibiting COX enzymes. The most potent compounds showed IC50 values ranging from 1.2 to 3.8 nM against COX-2, indicating strong anti-inflammatory potential .

Study 3: Antimicrobial Action

Research into the antimicrobial properties of fluorinated pyrazoles revealed effective inhibition against Aspergillus niger and E. coli. The mechanism was attributed to the disruption of cell wall synthesis and interference with metabolic pathways critical for microbial survival .

Q & A

Q. What are the optimal synthetic routes for preparing 1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine?

Methodological Answer: The synthesis typically involves multi-step protocols:

  • Step 1: Substitution reactions to introduce the 2-fluoroethyl group to the pyrazole ring. For example, nucleophilic displacement using 2-fluoroethyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2: Mannich reactions or reductive amination to couple the pyrazole moieties. Evidence from similar compounds suggests using formaldehyde or paraformaldehyde as a linker, with NaBH₃CN or H₂/Pd-C for reduction .
  • Critical Parameters: Solvent choice (DMF or DMSO for polar aprotic conditions), temperature (60–80°C for substitution steps), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients).

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR:
    • Pyrazole ring protons appear as distinct singlets or doublets in δ 6.5–8.0 ppm. Fluorine coupling (³JHF) may split signals for the 2-fluoroethyl group .
    • Methanamine (CH₂NH) protons resonate near δ 3.0–3.5 ppm, with splitting patterns dependent on adjacent substituents.
  • IR: Stretching vibrations for C-F (~1100 cm⁻¹) and NH (3300–3500 cm⁻¹) confirm functional groups.
  • Mass Spectrometry: High-resolution MS (HRMS) should match the molecular formula (C₁₁H₁₆F₁N₅). Fragmentation patterns include loss of the fluoroethyl group (m/z ~45) .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in molecular conformation or stability studies?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction (SCXRD): Use SHELXL for refinement (e.g., anisotropic displacement parameters, hydrogen bonding networks) .
  • Key Challenges:
    • Fluorine atoms exhibit high electron density, requiring careful modeling of thermal parameters.
    • Twinning or disorder in the pyrazole rings may require alternative space group assignments (e.g., P2₁/c vs. P-1) .
  • Validation: Compare experimental bond lengths/angles with DFT-optimized structures (e.g., B3LYP/6-31G* level) to identify steric strain or non-covalent interactions .

Q. How to address contradictory bioactivity results in cell-based assays for pyrazole derivatives?

Methodological Answer:

  • Experimental Controls:
    • Standardize cell lines (e.g., HEK293 vs. HeLa) and passage numbers to reduce variability.
    • Include positive controls (e.g., known kinase inhibitors for kinase assays) .
  • Assay Optimization:
    • Validate solubility using DMSO or cyclodextrin carriers to prevent aggregation.
    • Dose-response curves (IC₅₀) should span 3–4 log units to account for potency variations .
  • Mechanistic Studies: Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities for target receptors .

Q. What computational strategies predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking:
    • Use AutoDock Vina or Glide with flexible ligand sampling. Focus on pyrazole-amine interactions with active-site residues (e.g., hydrogen bonds with Asp/Glu) .
  • MD Simulations:
    • Run 100-ns simulations (AMBER or GROMACS) to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM/PBSA) .
  • ADMET Prediction: SwissADME or ADMETLab can estimate bioavailability, BBB penetration, and CYP450 inhibition risks .

Safety and Handling

Q. What safety protocols are recommended for handling fluorinated pyrazole derivatives?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .
  • Spill Management: Absorb with inert material (vermiculite) and dispose as hazardous waste (fluorinated compounds may persist in the environment) .
  • First Aid: For inhalation exposure, move to fresh air; for skin contact, wash with soap and water for 15 minutes. Seek medical evaluation for persistent symptoms .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。